![molecular formula C7H18N2O B13491431 {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is an organic compound with a complex structure that includes both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine typically involves the reaction of 2-methoxyethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Applications De Recherche Scientifique
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: It is involved in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of {2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyethylamine: A simpler compound with similar functional groups.
2-(2-Methoxyethoxy)ethanamine: Another related compound with additional ether linkages
Uniqueness
{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amine and ether groups provides versatility in both synthetic and industrial processes .
Propriétés
Formule moléculaire |
C7H18N2O |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
N'-(2-methoxyethyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C7H18N2O/c1-8-4-5-9(2)6-7-10-3/h8H,4-7H2,1-3H3 |
Clé InChI |
YLYKWCBMDLKEJG-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
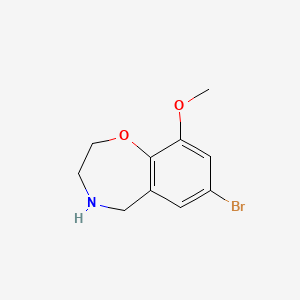

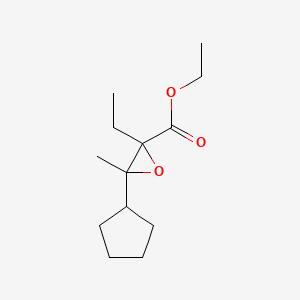
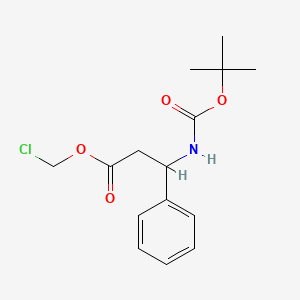
imino-lambda6-sulfanone](/img/structure/B13491372.png)
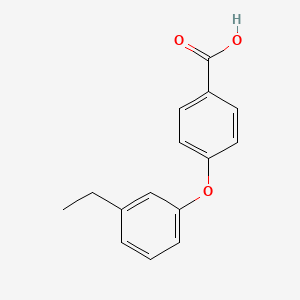
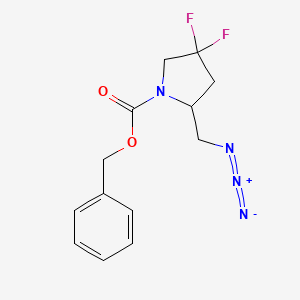
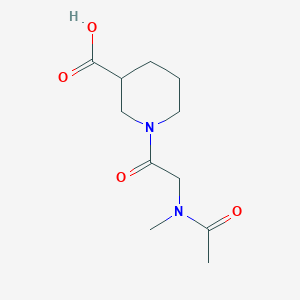
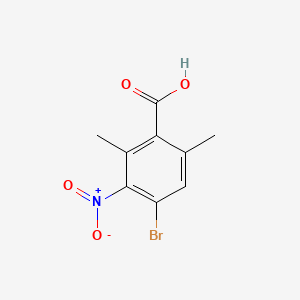


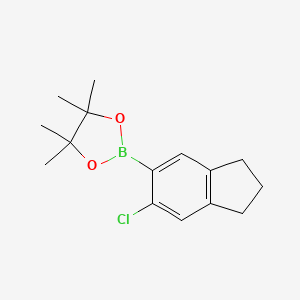
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
